N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a hydroxyl group, and a methylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the sulfonation of 2,4,5-trimethylbenzene to introduce the sulfonamide group. This is followed by the introduction of the hydroxyl and methylthio groups through a series of substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production typically requires stringent control of reaction conditions to ensure consistent quality and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfonamide group or modify the hydroxyl group.
Substitution: The hydroxyl and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, while the hydroxyl and methylthio groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide: This compound has a similar structure but includes a pivalamide group instead of a sulfonamide group.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Another compound with a hydroxyl group and a phenyl ring, but with different substituents.
Uniqueness
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-12-9-14(3)18(10-13(12)2)24(21,22)19-11-17(20)15-5-7-16(23-4)8-6-15/h5-10,17,19-20H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWXTTJPQNVYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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